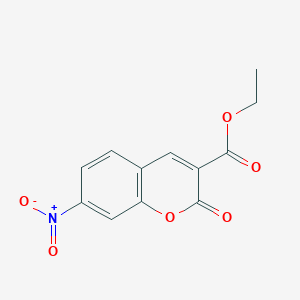

ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-2-18-11(14)9-5-7-3-4-8(13(16)17)6-10(7)19-12(9)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFULPBQNQUBWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .

Chemical Reactions Analysis

Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Condensation: The compound can undergo condensation reactions with hydrazine to form hydrazones, which are useful intermediates in the synthesis of heterocyclic compounds

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable for research and therapeutic applications:

- Antioxidant Activity : Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to possess significant antioxidant properties, which can protect cells from oxidative stress and damage. This activity is crucial in preventing various diseases related to oxidative damage.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pathways involved in inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

- Anticancer Potential : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

- Neuroprotective Effects : this compound has shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases by modulating biochemical pathways associated with neuronal health .

- Antibacterial Properties : The compound also exhibits antibacterial activity against various strains, making it a candidate for developing new antimicrobial agents.

Case Studies

Several studies have explored the applications of this compound:

- Study on Anticancer Activity : A study demonstrated that this compound induces apoptosis in human breast cancer cells through mitochondrial pathway activation. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent .

- Neuroprotective Research : In vitro studies showed that this compound protects neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neurodegenerative disease models .

- Antimicrobial Testing : Various tests confirmed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of specific enzymes and signaling pathways. This results in the modulation of cellular processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a detailed comparison of ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate with related compounds:

Substituent Effects on Physical and Spectral Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the chromene ring compared to electron-donating groups like -OCH₃ or -N(CH₂CH₃)₂. This alters reactivity in nucleophilic/electrophilic reactions and fluorescence properties.

- Solubility : The potassium salt derivative () exhibits enhanced water solubility due to ionic character, whereas ethyl esters are typically soluble in organic solvents.

- Thermal Stability: Hydroxy and amino derivatives (e.g., 7-hydroxy or 7-diethylamino) may form intermolecular hydrogen bonds, increasing melting points compared to nitro or methoxy analogs .

Biological Activity

Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chromene scaffold with a nitro group at the 7th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position. This unique combination of functional groups contributes to its reactivity and biological properties.

Target Interactions

Research indicates that compounds similar to this compound interact with various biological targets, including:

- Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which may have implications for neurodegenerative diseases.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways related to:

- Inflammation : It may inhibit pro-inflammatory cytokines and mediators.

- Cancer : Potential anticancer properties have been observed through induction of apoptosis in cancer cells.

- Neurological Disorders : Neuroprotective effects have been suggested, indicating a role in protecting neuronal cells from oxidative stress.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, indicating potential for antibiotic development.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against cellular damage.

- Anti-inflammatory Effects : It has been reported to reduce inflammation in various models, suggesting its utility in treating inflammatory diseases.

- Anticancer Properties : In vitro studies have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further anticancer research .

Antimicrobial Evaluation

A study evaluating the antimicrobial properties found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

In another study focusing on anticancer potential, the compound was tested against several cancer cell lines, including HeLa and A549. Results indicated that it inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chromene derivatives:

| Compound Name | Key Activities | Notes |

|---|---|---|

| Ethyl 2-Oxo-2H-Chromene-3-Carboxylate | Limited biological activity | Lacks nitro group |

| 7-Amino-2-Oxo-2H-Chromene-3-Carboxylate | Anticancer and anti-inflammatory | Different functional group |

| Ethyl 7-(Diethylamino)-2-Oxo-Chromene | Enhanced neuroprotective effects | Contains diethylamino group |

Q & A

Basic Synthesis: What are the established methods for synthesizing ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves alkylation of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere . Post-reaction, purification is achieved via recrystallization (e.g., using acetone or ether) or column chromatography (silica gel, dichloromethane/ethyl acetate eluent) to isolate the esterified product. Reaction progress is monitored by TLC, and yields typically range from 60–80% after optimization .

Basic Characterization: Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in 13C NMR), nitro group deshielding effects (e.g., aromatic protons at δ 8.4–8.8 ppm in 1H NMR), and the chromene lactone carbonyl (δ ~160 ppm in 13C NMR) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₉NO₆: 264.05; observed: 264.06) .

- Elemental Analysis : Confirms C, H, N, O percentages within ±0.4% of theoretical values .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

Advanced Experimental Design: How can factorial design optimize reaction conditions for higher yields?

Answer:

A 2³ factorial design can systematically optimize parameters:

- Variables : Temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (K₂CO₃: 1–3 equivalents).

- Response Surface Methodology (RSM) identifies interactions between variables, reducing trial runs by 50% . Post-optimization, yields improve to >85% with minimized byproducts. Computational tools (e.g., density functional theory) predict transition states to guide solvent selection and mechanistic pathways .

Advanced Data Analysis: How to resolve contradictions in spectral data during characterization?

Answer:

Contradictions (e.g., unexpected splitting in 1H NMR) arise from dynamic effects or impurities. Mitigation strategies:

- Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Variable Temperature NMR : Detect rotational barriers (e.g., hindered ester groups) causing peak splitting .

- HSQC/HMBC : Assign ambiguous signals via 2D NMR correlations .

- PXRD : Verify crystallinity and rule out polymorphic interference .

Advanced Crystallography: What insights do single-crystal X-ray diffraction (SC-XRD) provide for this compound?

Answer:

SC-XRD (using SHELX programs) reveals:

- Hydrogen Bonding : Nitro and ester groups form intermolecular C–H···O bonds (distance: 2.6–2.9 Å), stabilizing crystal packing .

- Torsion Angles : Chromene ring planarity (deviation <5°) and ester group orientation (dihedral angle ~15° with the chromene plane) .

- Thermal Ellipsoids : Assess thermal motion to confirm structural rigidity . Refinement parameters (R-factor <0.05) ensure accuracy .

Advanced Biological Evaluation: What methodologies assess its anti-inflammatory potential?

Answer:

- In Vitro COX-1/COX-2 Inhibition : ELISA-based assays measure prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages (IC₅₀ comparison with indomethacin) .

- Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB ID: 5KIR), with nitro and ester groups forming H-bonds at the active site .

- NF-κB Luciferase Reporter Assay : Quantifies inhibition of TNF-α-induced NF-κB activation in HEK293 cells .

Advanced Computational Modeling: How can reaction path search methods enhance synthesis design?

Answer:

- Quantum Chemical Calculations (QCC) : Use Gaussian 16 to compute transition states (TS) and activation energies (e.g., esterification TS energy ~25 kcal/mol) .

- Machine Learning (ML) : Train models on PubChem reaction datasets to predict optimal solvents (e.g., DMF vs. acetonitrile) and catalysts .

- Kinetic Monte Carlo (KMC) : Simulate reaction networks to minimize side-product formation during nitro-group introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.